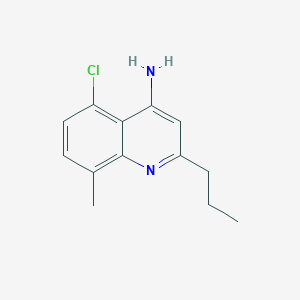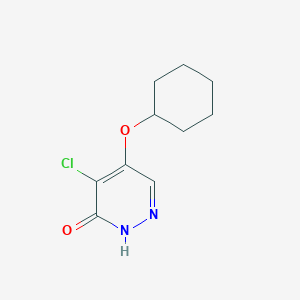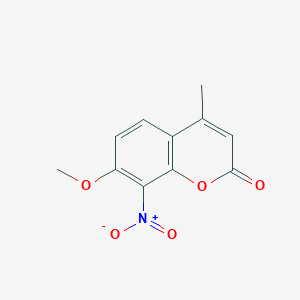![molecular formula C13H12ClNO B11875827 2-(Chloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline CAS No. 88571-62-4](/img/structure/B11875827.png)
2-(Chloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a chloromethyl group and a methyl group attached to a fused furoquinoline ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline typically involves the reaction of 2-chloromethyl-4-methylquinoline with appropriate reagents under controlled conditions. One common method involves the use of chloroacetonitrile and hydrochloric acid in an anhydrous environment to facilitate the formation of the desired compound . The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be scaled up by employing continuous flow reactors and automated systems to ensure consistent quality and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Cyclization Reactions: The furoquinoline ring system can participate in cyclization reactions, forming new ring structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction . Reaction conditions such as temperature, solvent, and catalyst can be adjusted to optimize the reaction outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted quinoline derivatives, while oxidation reactions can produce quinoline N-oxides.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
2-(Chloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline can be compared with other similar compounds, such as:
2-Chloromethyl-4-methylquinoline: This compound lacks the furo ring, making it less complex and potentially less active in certain biological contexts.
2-Chloromethyl-4(3H)-quinazolinone: This compound has a quinazolinone ring system instead of a furoquinoline ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its fused furoquinoline ring system, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives.
Eigenschaften
CAS-Nummer |
88571-62-4 |
|---|---|
Molekularformel |
C13H12ClNO |
Molekulargewicht |
233.69 g/mol |
IUPAC-Name |
2-(chloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline |
InChI |
InChI=1S/C13H12ClNO/c1-8-11-6-9(7-14)16-13(11)10-4-2-3-5-12(10)15-8/h2-5,9H,6-7H2,1H3 |
InChI-Schlüssel |
LPDGQIKBLXPUMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C3=C1CC(O3)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-Benzo[h]pyrano[3,2-f]quinoline](/img/structure/B11875744.png)






![1-(8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B11875792.png)






